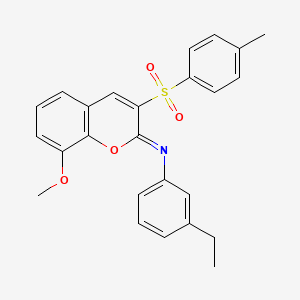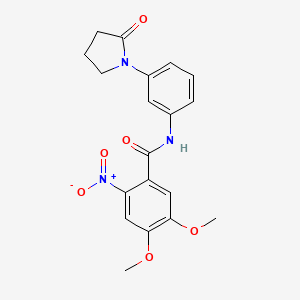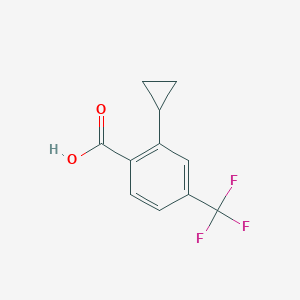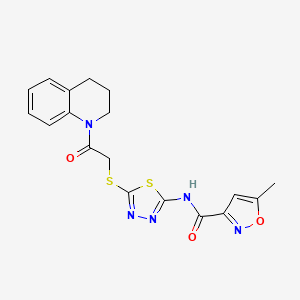
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, also known as EMT, is a small molecule that has been studied extensively for its potential use in cancer treatment. EMT is a derivative of the natural compound coumarin, and has been shown to have potent anti-tumor activity in various cancer cell lines.
Mechanism of Action
The mechanism of action of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways involved in cancer cell proliferation and survival. (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer therapeutic. However, (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to have some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are a number of future directions for research on (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline. One area of interest is the development of more efficient synthesis methods for (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline and related compounds. Another area of interest is the further characterization of the mechanism of action of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, which could lead to the development of more targeted cancer therapies. Additionally, there is interest in exploring the potential use of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Synthesis Methods
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline can be synthesized through a multi-step process involving the reaction of coumarin with various reagents. One common method involves the reaction of 8-methoxy-2H-chromen-2-one with tosyl chloride to form the tosylate derivative, which is then reacted with ethylamine to form the final product.
Scientific Research Applications
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to inhibit tumor growth in animal models of cancer.
properties
IUPAC Name |
N-(3-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-18-7-5-9-20(15-18)26-25-23(31(27,28)21-13-11-17(2)12-14-21)16-19-8-6-10-22(29-3)24(19)30-25/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLLDAMJMUBPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)

![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)
![Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2727902.png)
![5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2727903.png)
![5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2727905.png)


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2727915.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2727918.png)